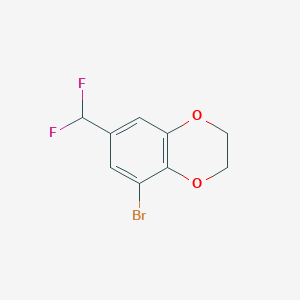![molecular formula C18H27N7O2 B2495902 8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919034-97-2](/img/no-structure.png)
8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H27N7O2 and its molecular weight is 373.461. The purity is usually 95%.
BenchChem offers high-quality 8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione:
Antitumor Activity
This compound has shown significant potential in antitumor research. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines. It has been particularly effective against central nervous system (CNS) cancers, exhibiting substantial growth inhibition and total growth inhibition metrics .
Electrochemical Behavior
The electrochemical properties of this compound have been explored using cyclic voltammetry. This technique has been employed to study its oxidation and reduction behavior at glassy carbon electrodes. Such studies are crucial for understanding the compound’s redox properties, which can be applied in developing electrochemical sensors and other analytical tools .
Crystal Structure Analysis
The detailed crystal structure of this compound has been determined, providing insights into its molecular geometry and intermolecular interactions. This information is valuable for rational drug design and understanding the compound’s physicochemical properties .
Synthesis of Derivatives
This compound serves as a key intermediate in the synthesis of various derivatives, which are used in medicinal chemistry. For example, it has been used to synthesize benzimidazole derivatives, which have applications in treating various diseases .
Veterinary Medicine
In veterinary medicine, derivatives of this compound are employed as intermediates in the development of drugs for animal health. These derivatives have shown efficacy in treating infections and other conditions in animals .
Pharmaceutical Intermediates
The compound is also used as an intermediate in the synthesis of pharmaceutical agents. Its unique structure allows for the creation of complex molecules that can be used in drug development for various therapeutic areas .
Antimicrobial Activity
Research has indicated that this compound and its derivatives possess antimicrobial properties. They have been tested against a range of bacterial and fungal strains, showing promising results in inhibiting microbial growth .
CNS Drug Development
Given its effectiveness against CNS cancer cell lines, this compound is being investigated for its potential in developing drugs targeting the central nervous system. This includes treatments for neurodegenerative diseases and other CNS disorders .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the reaction of 2,6-diamino-7-methylpurine-9(8H)-one with ethyl 4-(2-chloroethyl)piperazine-1-carboxylate followed by cyclization with acetic anhydride and trimethylorthoformate.", "Starting Materials": [ "2,6-diamino-7-methylpurine-9(8H)-one", "ethyl 4-(2-chloroethyl)piperazine-1-carboxylate", "acetic anhydride", "trimethylorthoformate" ], "Reaction": [ "Step 1: Ethyl 4-(2-chloroethyl)piperazine-1-carboxylate is reacted with 2,6-diamino-7-methylpurine-9(8H)-one in the presence of a base such as potassium carbonate to form the intermediate 8-(2-(4-ethylpiperazin-1-yl)ethyl)-2,6-diamino-7-methylpurine-9(8H)-one.", "Step 2: The intermediate is then cyclized with acetic anhydride and trimethylorthoformate to form the final compound, 8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione." ] } | |
CAS 编号 |
919034-97-2 |
产品名称 |
8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
分子式 |
C18H27N7O2 |
分子量 |
373.461 |
IUPAC 名称 |
6-[2-(4-ethylpiperazin-1-yl)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C18H27N7O2/c1-5-22-6-8-23(9-7-22)10-11-24-12(2)13(3)25-14-15(19-17(24)25)21(4)18(27)20-16(14)26/h5-11H2,1-4H3,(H,20,26,27) |
InChI 键 |
GJPHSANXQWQUNP-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCN2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(allylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2495819.png)
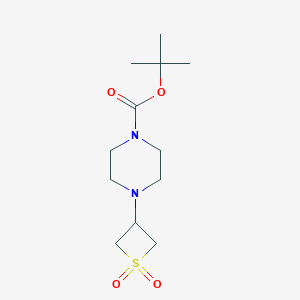
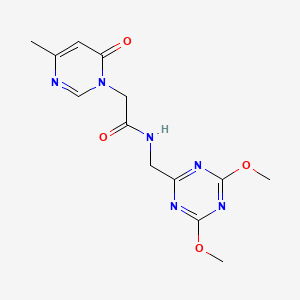

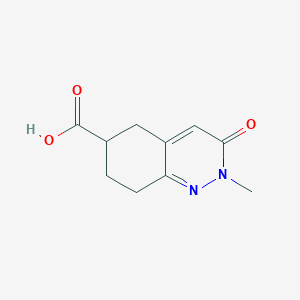

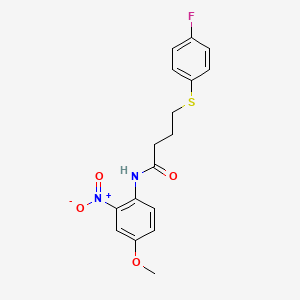
![(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2495827.png)
![N-(2-chloro-4-methylphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2495830.png)
![methyl 4-(2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzoate oxalate](/img/structure/B2495831.png)

![7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2495835.png)

